molecular formula C20H18N2O5 B2670033 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 1105206-26-5

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2670033
CAS No.: 1105206-26-5
M. Wt: 366.373
InChI Key: OMJJXKRPECZNIE-UHFFFAOYSA-N
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Description

This compound features a benzo[d][1,3]dioxole moiety fused to an isoxazole ring, which is further linked to an N-(4-ethoxyphenyl)acetamide group. The benzo[d][1,3]dioxole (methylenedioxyphenyl) group is known for enhancing metabolic stability and binding affinity in pharmacophores due to its electron-rich aromatic system . The isoxazole ring, a five-membered heterocycle with oxygen and nitrogen atoms, contributes to hydrogen bonding and π-π stacking interactions in biological targets . The 4-ethoxyphenyl substituent on the acetamide group introduces hydrophobicity and steric bulk, which may influence pharmacokinetic properties such as membrane permeability and metabolic half-life .

Properties

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-2-24-16-6-4-14(5-7-16)21-20(23)11-15-10-18(27-22-15)13-3-8-17-19(9-13)26-12-25-17/h3-10H,2,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJJXKRPECZNIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-ethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Isoxazole Ring: This can be achieved through the reaction of benzo[d][1,3]dioxole with hydroxylamine hydrochloride and a suitable base to form the isoxazole intermediate.

    Acetamide Formation: The intermediate is then reacted with 4-ethoxyphenylacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final acetamide product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole moiety.

    Reduction: Reduced forms of the isoxazole ring.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-ethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety may interact with enzymes or receptors, while the isoxazole ring can modulate biological pathways. The acetamide group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Varied Heterocyclic Cores

The benzo[d][1,3]dioxole moiety is a common feature in several analogs, but the heterocyclic core and acetamide substituents differ significantly:

Compound Structure Heterocycle Acetamide Substituent Key Properties/Activities Reference
Target Compound Isoxazole 4-ethoxyphenyl N/A (structural focus) -
2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-methoxyphenyl)-2-oxoacetamide None 4-methoxyphenyl (α-ketoamide) Enhanced electronic properties
2-(4-Ethoxyphenyl)-N-(5-nitro-1H-indazol-3-yl)acetamide Indazole 4-ethoxyphenyl Anti-proliferative activity
2-(Benzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)acetamide None Furan-2-ylmethyl Cytoprotective potential
N-(4-(Benzyloxy)-2-(pyridin-3-yl)phenethyl)acetamide None Pyridinyl-phenethyl C-terminal Hsp90 inhibition

Key Observations :

  • The isoxazole core in the target compound distinguishes it from indazole () and triazole () analogs.
  • The α-ketoamide group in derivatives introduces a reactive carbonyl, enabling covalent interactions with nucleophilic residues (e.g., cysteine thiols), unlike the non-ketonic acetamide in the target compound .
Role of the 4-Ethoxyphenyl Substituent

The 4-ethoxyphenyl group is shared with anti-proliferative indazole derivatives (). For example, 2-(4-Ethoxyphenyl)-N-{5-[2-fluoro-4-(morpholine-4-carbonyl)phenylamino]-1H-indazol-3-yl}acetamide demonstrated potent activity against cancer cell lines, suggesting the ethoxy group enhances cellular uptake or target engagement . In contrast, analogs with 4-methoxyphenyl () or furan-2-ylmethyl () substituents exhibit divergent bioactivities, highlighting the substituent’s critical role in modulating selectivity.

Biological Activity

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-ethoxyphenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article delves into its synthesis, biological evaluation, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes:

  • Benzo[d][1,3]dioxole moiety : Known for its diverse biological activities.
  • Isoxazole ring : Associated with various pharmacological properties.
  • Ethoxyphenyl acetamide group : Enhances lipophilicity and potential receptor interactions.

Synthesis Overview

The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of the isoxazole ring through cyclization.
  • Introduction of the benzo[d][1,3]dioxole moiety via coupling reactions.
  • Final acylation with 4-ethoxyphenylamine to yield the target compound.

Anticancer Properties

Recent studies have indicated that derivatives of benzodioxole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in Hep3B liver cancer cells .

CompoundIC50 (mM)Cell Line
2a3.94Hep3B
2b9.12Hep3B

These findings suggest a correlation between the structural features of benzodioxole derivatives and their cytotoxic effects. The compound 2a demonstrated a strong inhibitory effect on the cell cycle progression at the G2-M phase, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it may exert significant activity against various bacterial strains, although specific data on this compound is limited. The presence of both isoxazole and benzo[d][1,3]dioxole rings is believed to contribute to its bioactivity by interacting with microbial targets.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • The compound may bind to specific enzymes or receptors involved in cancer cell proliferation or microbial survival.
  • It could modulate signaling pathways that lead to apoptosis in cancer cells or inhibit metabolic processes in bacteria.

Case Studies

Several studies have highlighted the biological evaluation of benzodioxole derivatives:

  • Cytotoxicity Assessment : In a study evaluating various benzodioxole derivatives, compounds similar to the target molecule were tested for cytotoxicity against Hep3B cells. Results indicated that certain derivatives displayed IC50 values significantly lower than conventional chemotherapeutics like Doxorubicin .
  • Antioxidant Activity : The antioxidant potential was assessed using the DPPH assay, revealing that some synthesized compounds exhibited notable radical scavenging activity, suggesting additional therapeutic applications beyond anticancer properties .

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